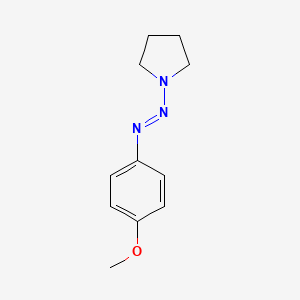

1-((4-Methoxyphenyl)diazenyl)pyrrolidine

Description

Contextual Significance of Diazenyl Chromophores in Molecular Design

Diazenyl groups, also known as azo groups (-N=N-), are fundamental to the field of color chemistry. The extended π-system created by the diazenyl bridge between two aromatic rings is responsible for the vibrant colors of many synthetic dyes. This chromophoric system allows for the absorption of light in the visible spectrum, a property that is tunable by altering the substituents on the aromatic rings. Beyond their use as colorants, diazenyl compounds are investigated for their applications in molecular switches, optical data storage, and as indicators due to the cis-trans isomerization possible around the nitrogen-nitrogen double bond.

The synthesis of such compounds is typically achieved through an azo coupling reaction, where a diazonium salt reacts with an activated aromatic compound. wikipedia.orgnih.gov The electronic properties of the substituents on the aromatic rings can significantly influence the reactivity and the final properties of the azo compound. anjs.edu.iq

Role of Pyrrolidine (B122466) Scaffolds in Advanced Heterocyclic Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous scaffold in natural products and pharmacologically active compounds. Its non-planar, puckered structure provides a three-dimensional framework that is highly desirable in drug design for optimizing interactions with biological targets. The nitrogen atom of the pyrrolidine ring offers a key point for substitution, allowing for the facile introduction of diverse functionalities to modulate a molecule's physicochemical properties and biological activity.

Numerous synthetic methodologies have been developed for the construction and functionalization of the pyrrolidine core, reflecting its importance in medicinal chemistry and organic synthesis. diva-portal.org The versatility of the pyrrolidine scaffold has led to its incorporation into a wide array of therapeutic agents with diverse biological activities.

Rationale for Investigating 1-((4-Methoxyphenyl)diazenyl)pyrrolidine as a Model System

Studying this molecule could provide insights into:

The synthesis and stability of N-azo compounds derived from secondary amines like pyrrolidine.

The spectral properties (UV-Vis, fluorescence) of such a system and how they compare to more traditional azo dyes.

The potential for this molecule to act as a molecular switch or sensor, with the pyrrolidine nitrogen potentially modulating the electronic properties of the diazenyl group.

The foundational chemical and physical properties that could inform the design of more complex molecules for materials science or medicinal chemistry applications.

However, without any published research on this compound, these points remain speculative. The absence of data precludes any detailed discussion of its synthesis, characterization, or research findings. Future investigations would be necessary to elucidate the scientific profile of this compound and determine its potential utility.

Structure

3D Structure

Properties

CAS No. |

36651-93-1 |

|---|---|

Molecular Formula |

C11H15N3O |

Molecular Weight |

205.26 g/mol |

IUPAC Name |

(4-methoxyphenyl)-pyrrolidin-1-yldiazene |

InChI |

InChI=1S/C11H15N3O/c1-15-11-6-4-10(5-7-11)12-13-14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3 |

InChI Key |

MUGWKDATFDQVFX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N=NN2CCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Methoxyphenyl Diazenyl Pyrrolidine and Analogues

Strategies for Diazenyl Moiety Construction

The formation of the diazenyl (azo) linkage is a cornerstone of this synthesis. This typically involves the reaction of an aromatic amine with a nitrosating agent, followed by coupling with a suitable partner.

The classical and most direct route to aryldiazenyl compounds is through the diazotization of a primary aromatic amine, followed by an azo coupling reaction. For the synthesis of 1-((4-Methoxyphenyl)diazenyl)pyrrolidine, this process begins with 4-methoxyaniline (p-anisidine).

The diazotization process involves treating the primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). quora.com This reaction is conducted at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt, in this case, 4-methoxybenzenediazonium (B1197204) chloride. quora.com The electron-donating nature of the methoxy (B1213986) group facilitates the diazotization of 4-methoxyaniline. quora.com

Once the diazonium salt is formed, it acts as an electrophile and is immediately used in the subsequent azo coupling step. It reacts with a nucleophilic coupling partner, which for the target molecule is the secondary amine, pyrrolidine (B122466). The coupling reaction typically occurs at the para position of an activated aromatic ring; however, with a secondary amine like pyrrolidine, the coupling occurs directly on the nitrogen atom to form a triazene, which then rearranges or is treated to form the final N-azo compound.

Recent advancements have explored more environmentally friendly conditions. For instance, a "green" method for diazotization and azo coupling utilizes p-toluenesulfonic acid (p-TsA) in a solid-state grinding method, which avoids the use of strong inorganic acids and toxic solvents. icrc.ac.ir The proposed mechanism involves the initial reaction of p-TsA with sodium nitrite to generate nitrous acid, which then proceeds to diazotize the aniline (B41778) derivative. icrc.ac.ir

Table 1: Comparison of Diazotization and Azo Coupling Conditions

| Parameter | Classical Method | Green Method (Grinding) |

|---|---|---|

| Nitrosating Agent | NaNO₂ | NaNO₂ |

| Acid | Dilute HCl or H₂SO₄ | p-Toluenesulfonic acid (p-TsA) |

| Solvent | Water | Solvent-free |

| Temperature | 0–5 °C | 0 °C |

| Key Intermediate | Aryl diazonium salt | Aryl diazonium salt |

| Reference | quora.com | icrc.ac.ir |

Modern organic synthesis offers powerful alternatives to classical methods through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a highly efficient method for forming carbon-nitrogen (C-N) bonds. youtube.comresearchgate.net This reaction can be adapted to synthesize N-aryl pyrrolidines and related structures.

In the context of synthesizing the target compound, a Buchwald-Hartwig approach could involve coupling pyrrolidine with a pre-functionalized aryl halide, such as 1-bromo-4-((4-methoxyphenyl)diazenyl)benzene. This strategy offers broad functional group tolerance and generally proceeds under milder conditions than some classical methods. The reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂) in combination with a phosphine (B1218219) ligand and a base. researchgate.net

Another advanced strategy involves the palladium-catalyzed cross-coupling of diazenyl pronucleophiles with aryl triflates. researchgate.net This method constructs the azobenzene (B91143) moiety itself through a C-N coupling mechanism, offering a different retrosynthetic disconnection. While not a direct diazenylation of pyrrolidine, these C-N coupling strategies represent a versatile and powerful platform for accessing complex aryldiazenyl structures and their analogues.

Pyrrolidine Ring Formation Methodologies

The pyrrolidine ring is a prevalent structural motif in many biologically active molecules, and numerous synthetic methods have been developed for its construction. nih.govnih.gov These methods can be applied to create precursors that are later functionalized with the diazenyl group or to build the entire substituted pyrrolidine scaffold in a single strategy.

The intramolecular aza-Michael addition is a powerful cyclization strategy for forming nitrogen-containing heterocycles, including pyrrolidines. rsc.orgrsc.org This reaction involves the nucleophilic attack of an amine onto an activated alkene (a Michael acceptor) within the same molecule, leading to ring closure. rsc.org

The process typically starts with an acyclic precursor containing both an amine and an α,β-unsaturated carbonyl, sulfone, or nitrile group. rsc.orgacs.org Upon treatment with a base or under thermal conditions, the amine adds to the Michael acceptor in a 5-exo-trig cyclization fashion to form the five-membered pyrrolidine ring. The stereochemical outcome of the reaction can often be controlled, making it a valuable tool in asymmetric synthesis. researchgate.net This method is versatile, tolerating a variety of functional groups and allowing for the synthesis of diversely substituted pyrrolidines. acs.orgresearchgate.net

Table 2: Examples of Intramolecular Aza-Michael Additions for Pyrrolidine Synthesis

| Precursor Type | Activating Group | Conditions | Product | Reference |

|---|---|---|---|---|

| Aminofluorovinylsulfone | Vinyl Sulfone | Base-catalyzed | Fluoropyrrolidine | acs.org |

| Amino Olefin | α,β-Unsaturated Ketone | Multimetallic Catalysis | 2-Carbonylmethyl Pyrrolidine | researchgate.net |

Cycloaddition reactions provide an efficient and atom-economical route to construct the pyrrolidine core. researchgate.net Among the most widely used is the [3+2] cycloaddition, particularly the 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile (typically an alkene). nih.govrsc.org

Azomethine ylides are 1,3-dipoles containing a nitrogen atom. They can be generated in situ from various precursors, such as the thermal ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde or ketone. mdpi.com These reactive intermediates are then trapped by an alkene to form the pyrrolidine ring in a concerted, stereospecific manner. rsc.org The versatility of this method allows for the synthesis of a wide array of substituted pyrrolidines by simply varying the azomethine ylide and alkene components. Catalytic asymmetric versions of this reaction have been extensively developed, providing enantioselective access to chiral pyrrolidines. rsc.org Other variations include photocatalytic and iridium-catalyzed reductive [3+2] cycloadditions. researchgate.netacs.org

Table 3: Overview of Cycloaddition Strategies for Pyrrolidine Synthesis

| Cycloaddition Type | Key Intermediates | Catalyst/Conditions | Key Feature | Reference(s) |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Azomethine Ylide, Alkene | Thermal, Lewis Acid, or Organocatalyst | High stereocontrol, versatile | nih.gov, rsc.org |

| Photocatalytic [3+2] | Cyclopropyl Ketones, Hydrazones | Photoredox Catalyst | Utilizes light energy, redox-neutral | researchgate.net |

Reductive amination is a highly effective and common method for forming C-N bonds and can be adapted for the synthesis of cyclic amines. nih.gov The construction of a pyrrolidine ring via this pathway typically involves the reaction of a 1,4-dicarbonyl compound (such as a 1,4-diketone or a γ-keto acid) with a primary amine. nih.govrsc.org

The reaction proceeds through the initial formation of one or two imine (or enamine) intermediates, which then undergo intramolecular cyclization and reduction to yield the saturated pyrrolidine ring. nih.gov Various reducing agents can be employed, from common hydride sources like sodium borohydride (B1222165) to catalytic transfer hydrogenation conditions. nih.govorganic-chemistry.org This strategy is particularly useful for synthesizing N-substituted pyrrolidines, including N-aryl pyrrolidines, by choosing the appropriate primary amine starting material. nih.gov For example, the reaction of 1,4-diketones with anilines under iridium-catalyzed transfer hydrogenation provides a direct route to N-aryl-substituted pyrrolidines. nih.gov

Convergent and Divergent Synthetic Pathways to this compound Derivatives

The construction of this compound derivatives can be approached through either convergent or divergent strategies. A convergent synthesis would involve the separate synthesis of the 4-methoxyphenylazo moiety and the pyrrolidine ring, followed by their coupling. In contrast, a divergent approach would start with a common precursor that is subsequently modified to introduce the desired diversity in the arylazo or pyrrolidine fragments.

One-pot and cascade reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by minimizing intermediate purification steps. For the synthesis of N-arylazo pyrrolidines, a hypothetical one-pot reaction could involve the in-situ formation of a 4-methoxyphenyldiazonium salt from 4-methoxyaniline, followed by its reaction with pyrrolidine. Such a sequence would need to be carefully controlled to manage the reactivity of the diazonium species.

Cascade reactions, which involve a series of intramolecular or intermolecular transformations where the product of one reaction becomes the substrate for the next, are powerful tools for the rapid construction of complex molecules. arkat-usa.org The synthesis of nitrogen heterocycles through cascade reactions is a well-established field. nih.govrsc.org For instance, a cascade approach to pyrrolidine derivatives could involve a multi-component reaction that assembles the pyrrolidine ring, followed by an in-situ azo coupling. While specific examples for 1-arylazopyrrolidines are scarce, the principles of cascade reactions in heterocyclic synthesis are broadly applicable. arkat-usa.org

A potential, though not yet reported, cascade pathway could be envisioned starting from a precursor containing both the latent pyrrolidine ring and the aryl amine functionality. A sequence of reactions, such as an intramolecular cyclization to form the pyrrolidine ring followed by diazotization and coupling, all performed in a single pot, would constitute a highly efficient synthesis.

| Reaction Type | Potential Reactants | Key Transformations | Potential Products |

| One-Pot Synthesis | 4-Methoxyaniline, Sodium Nitrite, Acid, Pyrrolidine | Diazotization, Azo coupling | This compound |

| Cascade Reaction | Precursor with aryl amine and latent pyrrolidine | Ring formation, Diazotization, Azo coupling | Substituted 1-arylazopyrrolidines |

The introduction of chirality into the pyrrolidine ring of this compound derivatives is of significant interest, as stereoisomers often exhibit different biological activities. Both organocatalysis and metal catalysis are powerful strategies for achieving high levels of stereocontrol in the synthesis of heterocyclic compounds. mdpi.com

Organocatalysis:

Organocatalysis has emerged as a robust tool for the enantioselective synthesis of pyrrolidines. beilstein-journals.org Chiral secondary amines, such as proline and its derivatives, are frequently used to catalyze asymmetric Michael additions, Mannich reactions, and cycloadditions, which can be key steps in the construction of substituted pyrrolidine rings. mdpi.combeilstein-journals.org

A plausible strategy for the enantioselective synthesis of a chiral this compound analogue would involve the organocatalytic asymmetric synthesis of a substituted pyrrolidine, followed by the introduction of the arylazo group. For instance, an organocatalytic Michael addition of an aldehyde to a nitroalkene could generate a chiral γ-nitroaldehyde, which can then be reductively cyclized to form the corresponding chiral pyrrolidine. Subsequent reaction with a 4-methoxyphenyldiazonium salt would yield the target chiral N-arylazo pyrrolidine.

Metal Catalysis:

Transition metal catalysis offers a wide range of transformations for the stereoselective synthesis of nitrogen heterocycles. nih.gov Palladium-catalyzed reactions, for example, are widely used for the construction of C-N bonds and for cascade reactions that lead to complex heterocyclic scaffolds. nih.gov Rhodium and copper catalysts have also been employed in the synthesis of pyrrolidines through various cyclization strategies. nih.govresearchgate.net

A metal-catalyzed approach to chiral 1-arylazopyrrolidines could involve an asymmetric intramolecular hydroamination or an aminoarylation of an alkene precursor. For example, a chiral copper-catalyzed intramolecular hydroamination of a suitably functionalized aminoalkene could provide a chiral pyrrolidine intermediate. This intermediate could then be coupled with a 4-methoxyphenyldiazonium salt.

The stereoselective synthesis of axially chiral biaryls has been achieved through Suzuki-Miyaura coupling reactions, and similar principles could potentially be adapted to control the stereochemistry of substituted N-arylazo pyrrolidines. nih.gov

| Catalysis Type | Catalyst Example | Key Reaction | Stereochemical Outcome |

| Organocatalysis | Chiral Proline Derivative | Asymmetric Michael Addition | Enantioenriched Pyrrolidine Precursor |

| Metal Catalysis | Chiral Palladium Complex | Asymmetric Intramolecular Hydroamination | Enantioenriched Pyrrolidine Precursor |

| Metal Catalysis | Chiral Copper Complex | Asymmetric Aminoarylation | Enantioenriched Pyrrolidine Precursor |

Chemical Reactivity and Mechanistic Investigations of 1 4 Methoxyphenyl Diazenyl Pyrrolidine

Isomerization Dynamics of the Diazenyl Group

Photoinduced Isomerization (E/Z Isomerization)

Photoinduced isomerization is a key feature of azobenzene (B91143) derivatives. Upon irradiation with light of a suitable wavelength, the molecule can be switched from the E to the Z isomer and back. Typically, the π→π* absorption band of the E isomer is in the UV region, while the n→π* absorption band is in the visible region. Irradiation into the π→π* band usually leads to efficient E to Z isomerization, while irradiation into the n→π* band of the Z isomer can induce the back reaction. beilstein-journals.org

For "push-pull" azobenzenes, the π→π* and n→π* absorption bands are often red-shifted compared to azobenzene itself. beilstein-archives.org This means that the isomerization can be triggered with visible light. The quantum yields of isomerization, which represent the efficiency of the photochemical process, are influenced by the substituents. beilstein-archives.org For 1-((4-Methoxyphenyl)diazenyl)pyrrolidine, it is expected that irradiation with UV or visible light would lead to a photostationary state, which is a mixture of the E and Z isomers. The exact composition of this mixture would depend on the excitation wavelength and the solvent.

Thermal Isomerization Pathways and Kinetics

The Z isomer of most azobenzene derivatives is thermally unstable and will revert to the more stable E isomer in the dark. This thermal back-isomerization is a first-order kinetic process. Two main mechanisms have been proposed for the thermal Z to E isomerization: rotation and inversion. nih.gov

Rotation: This mechanism involves a rotation around the N=N double bond, which requires the breaking of the π-bond.

Inversion: This mechanism involves a planar transition state where one of the nitrogen atoms undergoes a change in hybridization from sp2 to sp.

For "push-pull" azobenzenes, the mechanism of thermal isomerization can be solvent-dependent. nih.gov In nonpolar solvents, an inversion mechanism is often favored, while in polar solvents, a rotational mechanism can become more dominant due to the stabilization of a polar transition state. nih.gov The kinetics of the thermal isomerization are also highly dependent on the substituents. Electron-donating groups in the para-position, like the methoxy (B1213986) group in the target molecule, generally accelerate the thermal isomerization. rsc.org

The following table summarizes the general influence of factors on thermal isomerization based on studies of related azobenzene derivatives.

| Factor | Influence on Thermal Z→E Isomerization | Probable Effect on this compound |

| Solvent Polarity | Can change the mechanism from inversion to rotation and affect the rate. nih.gov | An increase in solvent polarity is expected to accelerate the thermal isomerization rate. |

| Electron-Donating Substituents | Generally accelerate the isomerization rate. rsc.org | The 4-methoxy group is expected to lead to a faster thermal isomerization compared to unsubstituted azobenzene. |

| Electron-Withdrawing Substituents | Can either accelerate or decelerate the rate depending on the position and the mechanism. | The effect of the pyrrolidine (B122466) group is not documented, but it is likely to influence the electronic properties of the diazenyl group. |

Influence of Substituents on Isomerization Profiles

Substituents have a profound impact on both the photochemical and thermal isomerization of azobenzenes. They affect the absorption spectra, the quantum yields of photoisomerization, and the rate of thermal back-isomerization.

The "push-pull" substitution pattern in this compound is expected to lead to a significant red shift of the π→π* absorption band, making the molecule colored and potentially switchable with visible light. beilstein-archives.org The electron-donating methoxy group increases the electron density in the π-system, while the pyrrolidinyl group, connected through the diazenyl linkage, acts as a weak electron-withdrawing or -donating group depending on its interaction with the diazenyl moiety. This electronic asymmetry is known to influence the energy barrier for thermal isomerization. For instance, studies on 4-diethylaminoazobenzenes have shown that substitution in the 4'-position invariably leads to an acceleration of the thermal cis-to-trans isomerization, regardless of the electronic nature of the substituent. rsc.org

Transformations Involving the Pyrrolidine Heterocycle

The pyrrolidine ring is a common motif in many biologically active molecules and offers various possibilities for chemical transformations. However, the presence of the diazenyl group directly attached to the pyrrolidine nitrogen in this compound is expected to significantly alter its reactivity compared to more common N-alkyl or N-aryl pyrrolidines. The scientific literature lacks specific studies on the reactivity of the pyrrolidine ring in N-diazenyl pyrrolidines. Therefore, the following sections will highlight the general reactivity of pyrrolidines, with the caveat that these reactions may not be directly applicable to the target molecule due to the unique electronic effects of the diazenyl substituent.

Ring-Opening and Ring-Expansion Reactions

Ring-opening and ring-expansion reactions of the pyrrolidine ring are known but are generally challenging due to the low ring strain of the five-membered ring. No specific ring-opening or ring-expansion reactions have been reported in the scientific literature for this compound or other N-diazenyl pyrrolidines.

Functionalization and Derivatization of the Pyrrolidine Moiety

The functionalization of the pyrrolidine ring typically involves reactions at the carbon atoms or, if present, at the N-H group. In the case of this compound, the nitrogen atom is part of the diazenyl group and is not available for direct functionalization in the same way as a secondary amine.

Functionalization of the C-H bonds of the pyrrolidine ring is a possibility, but the presence of the electron-rich methoxyphenyl group and the diazenyl moiety would likely direct electrophilic or radical reactions to other parts of the molecule. There are no specific methods reported in the literature for the functionalization or derivatization of the pyrrolidine moiety in N-diazenyl pyrrolidines.

Electron Transfer and Redox Chemistry of the Diazenyl System

The diazenyl system within this compound is characterized by its electron-rich nature, a consequence of the electronic properties of its substituents. The molecule's architecture, featuring a potent electron-donating methoxy group on the phenyl ring and a nitrogen-containing pyrrolidine ring, establishes it as a "push-push" type azobenzene derivative. This configuration significantly influences its electron transfer and redox behavior.

The electrochemical characteristics of azobenzene and its derivatives are typically investigated through techniques like cyclic voltammetry. Generally, the redox chemistry of azobenzenes is dominated by the reversible two-step reduction of the -N=N- group. The first step involves a one-electron transfer to form a stable anion radical, followed by a second one-electron transfer to produce a dianion.

In the case of this compound, the presence of two strong electron-donating groups, the p-methoxy and the pyrrolidinyl groups, is expected to increase the electron density on the azobenzene core. This enrichment facilitates oxidation and makes reduction more difficult. Consequently, one would anticipate a lower oxidation potential and a more negative reduction potential compared to unsubstituted azobenzene.

The electron-donating pyrrolidine group, being a cyclic dialkylamino substituent, is expected to have a similar, if not more pronounced, effect than a dimethylamino group due to its constrained geometry. The methoxy group also contributes to this electron-donating effect through resonance. This "push-push" electronic structure leads to a destabilization of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to oxidation, and a stabilization of the Lowest Unoccupied Molecular Orbital (LUMO), which in turn makes reduction less favorable.

The general mechanism for the reduction of the diazenyl system in aprotic media can be summarized as follows:

First Electron Transfer (Reversible): Ar-N=N-Ar' + e⁻ ⇌ [Ar-N=N-Ar']⁻• This step forms a stable radical anion.

Second Electron Transfer (Often Reversible): [Ar-N=N-Ar']⁻• + e⁻ ⇌ [Ar-N=N-Ar']²⁻ This step forms the dianion, which can be less stable and may undergo subsequent chemical reactions depending on the solvent and substituents.

Conversely, the oxidation process in such electron-rich systems can lead to the formation of a radical cation and subsequently a dication, often involving the nitrogen atoms of the amino groups and the azo bridge in the delocalized electronic system.

To illustrate the influence of strong electron-donating groups on the redox potentials of the azobenzene core, the following table presents data for a closely related analogue, 4,4'-bis(dimethylamino)azobenzene, in comparison to unsubstituted azobenzene.

| Compound | Oxidation Potential (Eox vs. Fc/Fc+) | First Reduction Potential (Ered1 vs. Fc/Fc+) | Solvent/Electrolyte |

|---|---|---|---|

| Azobenzene | Not readily oxidized | -1.74 V | DMF / TBAPF6 |

| 4,4'-bis(dimethylamino)azobenzene | +0.25 V | -1.95 V | DMF / TBAPF6 |

Data for 4,4'-bis(dimethylamino)azobenzene is sourced from studies on amino-substituted azobenzenes and their analogues. The data for azobenzene is provided as a reference.

Based on these comparative data, it is reasonable to infer that the oxidation potential of this compound would be in a similar range to that of 4,4'-bis(dimethylamino)azobenzene, and its reduction would occur at a significantly more negative potential than unsubstituted azobenzene.

Advanced Spectroscopic Characterization in the Study of 1 4 Methoxyphenyl Diazenyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR would be essential for the characterization of 1-((4-Methoxyphenyl)diazenyl)pyrrolidine.

¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the aromatic protons on the methoxyphenyl ring, the protons of the methoxy (B1213986) group, and the protons on the pyrrolidine (B122466) ring. The splitting patterns of these signals (singlet, doublet, triplet, etc.) would help to establish which protons are adjacent to one another.

¹³C NMR would reveal the number of unique carbon atoms in the molecule. Signals would be expected for the carbons of the methoxyphenyl ring, the methoxy carbon, and the carbons of the pyrrolidine ring. The chemical shifts of these signals would be indicative of the electronic environment of each carbon atom.

Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed to study the three-dimensional structure and conformational preferences of the molecule. For instance, NOESY could help determine the spatial proximity of protons on the methoxyphenyl ring to those on the pyrrolidine ring, providing insights into the preferred orientation around the diazenyl linkage.

Mass Spectrometry (MS) for Molecular Structure Elucidation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) would provide the elemental composition of the molecule with high accuracy.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum would be characteristic of the compound's structure. Common fragmentation pathways could include the cleavage of the N-N bond of the diazenyl group, the loss of the methoxy group, and the fragmentation of the pyrrolidine ring. Analyzing these fragments would help to confirm the connectivity of the different structural motifs within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochromic Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Azo compounds, such as this compound, are known to be chromophoric and typically exhibit characteristic absorption bands in the UV-Vis region.

One would expect to observe intense π→π* transitions at shorter wavelengths, associated with the aromatic system, and a less intense n→π* transition at a longer wavelength, characteristic of the azo group. The position of these absorption maxima (λmax) would be influenced by the electronic nature of the substituents and the solvent.

Photochromic Monitoring: Many azo compounds exhibit photochromism, the reversible transformation between two forms (typically trans and cis isomers) upon exposure to light of specific wavelengths. UV-Vis spectroscopy is the primary tool for monitoring these transformations, as the trans and cis isomers have distinct absorption spectra.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching from the aromatic ring and the aliphatic pyrrolidine ring.

C=C stretching from the aromatic ring.

N=N stretching of the azo group, which is often weak or absent in symmetrical molecules but may be observable in this case.

C-O stretching of the methoxy group.

C-N stretching from the pyrrolidine ring and its connection to the azo group.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and torsional angles.

Computational and Theoretical Insights into 1 4 Methoxyphenyl Diazenyl Pyrrolidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, widely employed to investigate the electronic structure and equilibrium geometries of molecules. For 1-((4-Methoxyphenyl)diazenyl)pyrrolidine, DFT calculations, often utilizing hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) paired with basis sets such as 6-311G(d,p) or 6-311++G**, are used to determine the most stable three-dimensional arrangement of its atoms. researchgate.netresearchgate.netorientjchem.org These calculations yield optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties. nih.gov The optimization process seeks the lowest energy conformation, providing a detailed structural blueprint of the molecule in its ground state.

| Parameter | Bond/Angle | Illustrative Calculated Value |

| Bond Lengths (Å) | N=N (azo) | 1.25 Å |

| C-N (azo-phenyl) | 1.43 Å | |

| C-N (azo-pyrrolidine) | 1.45 Å | |

| C-O (methoxy) | 1.36 Å | |

| **Bond Angles (°) ** | C-N=N | 113.5° |

| N=N-C | 114.0° | |

| C-O-C (methoxy) | 118.0° | |

| Dihedral Angles (°) | Phenyl-N=N-Pyrrolidine | ~178° (trans isomer) |

Table 1: Illustrative optimized geometric parameters for this compound calculated using DFT methods. These values are representative based on studies of similar azobenzene (B91143) derivatives.

Frontier Molecular Orbital (FMO) theory is pivotal for understanding a molecule's chemical reactivity and electronic properties. youtube.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, and its energy level is related to the molecule's ionization potential, while the LUMO acts as an electron acceptor, with its energy level corresponding to the electron affinity. semanticscholar.orgnih.gov

| Parameter | Illustrative Energy (eV) |

| HOMO Energy | -6.15 eV |

| LUMO Energy | -1.85 eV |

| HOMO-LUMO Gap (ΔE) | 4.30 eV |

Table 2: Representative Frontier Molecular Orbital energies for this compound, calculated by DFT. These values are illustrative and based on data from substituted azobenzenes. nih.govsemanticscholar.org

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netwolfram.com The MEP map displays regions of varying electrostatic potential on the molecule's surface using a color spectrum. wolfram.com

In the MEP map of this compound, electron-rich regions, characterized by negative potential (typically colored red or yellow), are expected to be located around the nitrogen atoms of the azo group and the oxygen atom of the methoxy (B1213986) group due to the presence of lone pairs of electrons. researchgate.netchemrxiv.org These sites are prone to electrophilic attack. Conversely, electron-deficient regions, which have a positive potential (colored blue), are generally found around the hydrogen atoms of the aromatic ring and the pyrrolidine (B122466) moiety, indicating sites susceptible to nucleophilic attack. researchgate.netmanipal.edu The MEP map thus provides a clear, intuitive guide to the molecule's intermolecular interaction patterns and chemical reactivity. nih.gov

Theoretical vibrational frequency analysis, performed using DFT calculations, is essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific spectral bands to the corresponding molecular motions, such as stretching, bending, and torsional vibrations. ijrar.org

For this compound, key vibrational modes can be predicted. The characteristic N=N stretching vibration of the azo group is typically observed in the 1400–1450 cm⁻¹ region in Raman spectra. lippertt.chresearchgate.netcdnsciencepub.comscienceworldjournal.org The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the pyrrolidine and methoxy groups appears just below 3000 cm⁻¹. ijrar.org Other significant vibrations include the C-N stretching, C-O-C stretching of the methoxy group, and various in-plane and out-of-plane bending modes of the aromatic ring. Comparing these calculated frequencies (often scaled to correct for anharmonicity) with experimental data helps confirm the molecular structure. researchgate.net

| Vibrational Mode | Functional Group | Illustrative Calculated Frequency (cm⁻¹) |

| C-H Stretch (Aromatic) | Phenyl Ring | 3050 - 3100 |

| C-H Stretch (Aliphatic) | Pyrrolidine, Methoxy | 2850 - 2980 |

| C=C Stretch (Aromatic) | Phenyl Ring | 1500 - 1600 |

| N=N Stretch | Azo Group | 1420 - 1460 |

| C-N Stretch | Phenyl-N, Pyrrolidine-N | 1140 - 1250 |

| C-O-C Stretch (Asymmetric) | Methoxy Group | 1240 - 1260 |

Table 3: Key predicted vibrational frequencies for this compound based on DFT calculations and data from analogous compounds. ijrar.orgscienceworldjournal.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solution-Phase Behavior

While DFT calculations provide insights into static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational landscapes and interactions in different environments, such as in solution. tandfonline.com

For this compound, MD simulations can reveal how the molecule behaves in various solvents. These simulations can track the rotation around single bonds, such as the C-N and C-C bonds, to map out the accessible conformations and the energy barriers between them. This is particularly important for understanding the flexibility of the pyrrolidine ring and the orientation of the methoxyphenyl group relative to the azo bridge. Furthermore, MD simulations can elucidate the explicit interactions between the solute molecule and surrounding solvent molecules, shedding light on solvation effects and how they influence the molecule's structure and properties. rsc.org

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental data. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating ¹H and ¹³C chemical shifts. researchgate.netscielo.org.zanih.gov These calculations provide theoretical spectra that can be compared with experimental results to confirm structural assignments. For this compound, calculations would predict distinct signals for the aromatic protons of the methoxyphenyl group, the methylene (B1212753) protons of the pyrrolidine ring, and the methyl protons of the methoxy group. researchgate.netresearchgate.net

The electronic absorption properties, observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). sciencepublishinggroup.com For azobenzene derivatives, TD-DFT can calculate the energies of electronic transitions. Typically, these compounds exhibit a strong π→π* transition in the UV region (around 350 nm) and a weaker, lower-energy n→π* transition in the visible region (around 440-450 nm), which is responsible for their color. nih.govmdpi.comrsc.org

| Parameter | Atom/Group | Illustrative Predicted Chemical Shift (ppm) |

| ¹³C NMR | Pyrrolidine C (adjacent to N) | ~48-50 |

| Pyrrolidine C (beta to N) | ~25-27 | |

| Methoxy C | ~55-56 | |

| Phenyl C (attached to N=N) | ~150-152 | |

| Phenyl C (para to N=N) | ~158-160 | |

| UV-Vis | π→π* Transition | ~355 nm |

| n→π* Transition | ~445 nm |

Table 4: Illustrative predicted spectroscopic parameters for this compound based on computational methods and data for related structures. researchgate.netspectrabase.comcompoundchem.com

Mechanistic Studies and Transition State Analysis using Computational Chemistry

Computational chemistry is an indispensable tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. By mapping the potential energy surface of a reaction, DFT calculations can identify the structures of reactants, products, intermediates, and, crucially, transition states. orientjchem.org

For reactions involving this compound, such as its synthesis or degradation, computational studies can elucidate the step-by-step pathway. emich.eduacs.org The synthesis of pyrrolidine rings, for example, has been studied computationally to understand the energetics of cyclization steps. nih.gov Transition state theory allows for the calculation of activation energies, which determine the reaction rates. By locating the transition state structure—a first-order saddle point on the potential energy surface characterized by a single imaginary vibrational frequency—researchers can understand the precise atomic rearrangements that occur during the rate-limiting step of a reaction. orientjchem.org These mechanistic insights are vital for optimizing reaction conditions and designing more efficient synthetic routes. acs.org

Advanced Research Applications in Organic and Materials Science

Development as Molecular Switches and Photoresponsive Systems

There is currently a lack of specific studies detailing the development and application of 1-((4-Methoxyphenyl)diazenyl)pyrrolidine as a molecular switch or in photoresponsive systems. The photochromic behavior, which would be foundational to such applications, has not been characterized for this molecule in the reviewed literature.

Integration into Optically Responsive Materials

No information was found regarding the integration of this compound into optically responsive materials.

Design Principles for Tunable Photochromism

Specific design principles for tuning the photochromism of this compound have not been described in the available research.

Utility as Synthons in Complex Molecule Construction

The utility of this compound as a synthon in the construction of more complex molecules is not documented in the searched scientific literature. The pyrrolidine (B122466) scaffold itself is a valuable building block in synthetic chemistry. mdpi.comresearchgate.net However, the specific reactivity and synthetic utility of the title compound as a building block have not been explored in the available sources.

Role in Divergent and Convergent Heterocyclic Synthesis

There are no available studies that describe the role of this compound in either divergent or convergent strategies for heterocyclic synthesis.

Stereochemical Control in Multi-Step Synthesis

Information regarding the application of this compound to exert stereochemical control in multi-step synthetic sequences is not present in the reviewed literature. The stereochemical influence of substituents on the pyrrolidine ring is a known concept, but it has not been specifically investigated for this compound. beilstein-journals.org

Mechanistic Probes in Fundamental Organic Reactions

No research has been found that utilizes this compound as a mechanistic probe to elucidate the pathways of fundamental organic reactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-((4-Methoxyphenyl)diazenyl)pyrrolidine, and what key reaction parameters influence yield?

- Methodological Answer : The compound is synthesized via diazo coupling reactions, where pyrrolidine derivatives react with aryl diazonium salts. Key parameters include temperature control (0–5°C for diazonium salt stability), pH adjustment (acidic conditions), and stoichiometric ratios of reactants. For example, 1,3-dipyrrolidinyl benzene reacts with 4-methoxyphenyldiazonium tetrafluoroborate in dichloromethane under controlled conditions to yield the target compound . Chromatography (e.g., silica gel, ethyl acetate/hexane eluent) is critical for purification, with yields influenced by substituent electronic effects and reaction time .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

- Methodological Answer :

- ¹H-NMR : Peaks at δ=7.55–7.49 (m, 2H) confirm aromatic protons from the 4-methoxyphenyl group. The pyrrolidine ring protons appear as multiplets between δ=2.84–4.78, with distinct splitting patterns for C1 (δ=4.45, m) and C2 (δ=4.78, m) positions .

- ¹³C-NMR : The diazenyl group (N=N) is inferred from deshielded carbons near 150–160 ppm, while the methoxy group appears as a singlet at ~55 ppm .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Hazard Identification : Classified as harmful if inhaled (H332) or ingested (H302). Use PPE (gloves, goggles) and work in a fume hood .

- First Aid : For skin contact, wash immediately with water; if inhaled, move to fresh air and consult a physician. Safety data sheets (SDS) must be reviewed prior to use .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for diazenyl derivatives during structural elucidation?

- Methodological Answer : Contradictions often arise from tautomerism or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and distinguish overlapping signals (e.g., pyrrolidine vs. aromatic protons) .

- X-ray Crystallography : Single-crystal studies (e.g., space group P21/c, R factor=0.034) provide unambiguous confirmation of bond lengths and angles, resolving ambiguities in NMR assignments .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₁₇N₃O) and detects isotopic patterns to rule out impurities .

Q. What strategies optimize the compound’s solubility for biological assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .

- Derivatization : Introduce polar groups (e.g., sulfonyl or carboxylate) via post-synthetic modifications to enhance aqueous solubility .

- Micellar Encapsulation : Non-ionic surfactants (e.g., Tween-80) improve bioavailability in cell-based assays .

Q. How does computational modeling aid in understanding the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzyme active sites, such as cytochrome P450 or kinases, using the pyrrolidine ring as a hydrogen bond acceptor .

- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects (e.g., methoxy vs. nitro groups) with redox behavior .

Q. What experimental methods determine substituent effects on the compound’s electronic and photophysical properties?

- Methodological Answer :

- UV-Vis Spectroscopy : Compare λmax shifts (e.g., 350–450 nm) to evaluate conjugation length changes when substituting the aryl group (e.g., 4-methoxy vs. 4-nitro) .

- Cyclic Voltammetry : Measures redox potentials to quantify electron-donating/withdrawing effects of substituents on the diazenyl moiety .

- Fluorescence Quenching : Assess interactions with biomolecules (e.g., DNA) via changes in emission intensity when bound .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.